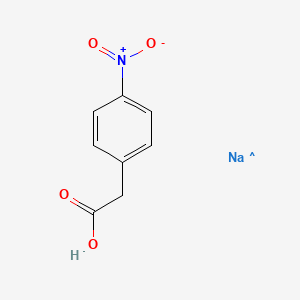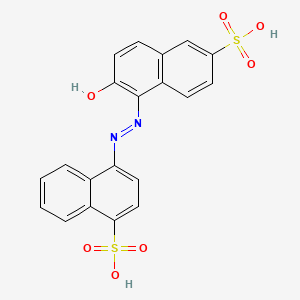
Acid Red 13 free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Red 13, also known as 1-Naphthalenesulfonic acid, 4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-, is an azo dye commonly used in various industrial applications. It is characterized by its vibrant red color and is typically produced as a sodium salt. The compound is notable for its solubility in water and its application in dyeing processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Red 13 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminonaphthalene-1-sulfonic acid, which is then coupled with 6-hydroxynaphthalene-2-sulfonic acid. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of Acid Red 13 involves large-scale batch processes. The diazotization and coupling reactions are carried out in reactors designed to handle the exothermic nature of these reactions. The final product is isolated, purified, and converted into its sodium salt form for commercial use .
Chemical Reactions Analysis
Types of Reactions: Acid Red 13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions typically target the azo group, converting it into corresponding amines.
Properties
CAS No. |
25317-26-4 |
|---|---|
Molecular Formula |
C20H14N2O7S2 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H14N2O7S2/c23-18-9-5-12-11-13(30(24,25)26)6-7-14(12)20(18)22-21-17-8-10-19(31(27,28)29)16-4-2-1-3-15(16)17/h1-11,23H,(H,24,25,26)(H,27,28,29) |
InChI Key |
NLWPUNWFCUWCEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


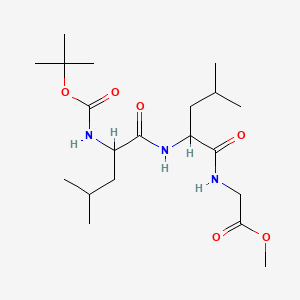
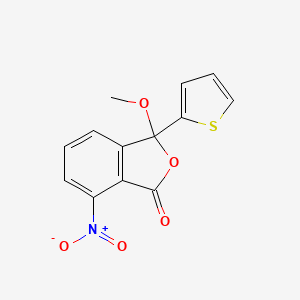
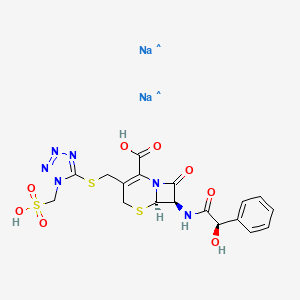
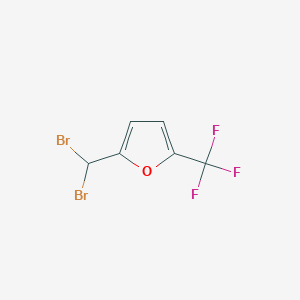
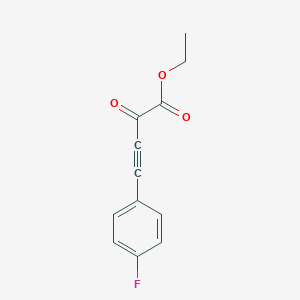
![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)
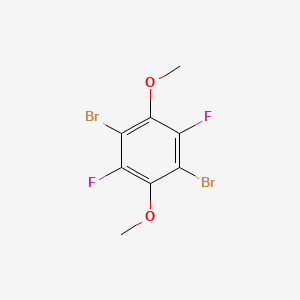
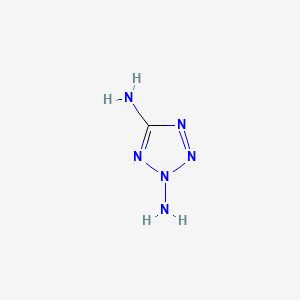

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)

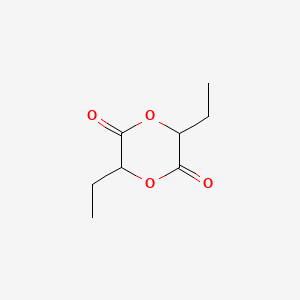
![2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)
